An In-depth Technical Guide to 2-Pyrrolidineethanol: Chemical Properties, Structure, and Biological Relevance
An In-depth Technical Guide to 2-Pyrrolidineethanol: Chemical Properties, Structure, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological activities of 2-Pyrrolidineethanol. The information is presented in a structured format to facilitate easy access and comparison for research and development purposes.
Chemical Properties and Structure
2-Pyrrolidineethanol, also known as 2-(Pyrrolidin-2-yl)ethanol, is a heterocyclic organic compound. Its structure consists of a pyrrolidine ring substituted at the 2-position with an ethanol group.
Physicochemical Properties
The key physicochemical properties of 2-Pyrrolidineethanol and its N-methylated derivative, 1-Methyl-2-pyrrolidineethanol, are summarized in the tables below. This data is essential for understanding the compound's behavior in various experimental and physiological conditions.
Table 1: Chemical Identification of 2-Pyrrolidineethanol and Related Compounds
| Identifier | 2-Pyrrolidineethanol | 1-Methyl-2-pyrrolidineethanol |
| IUPAC Name | 2-(Pyrrolidin-2-yl)ethan-1-ol[1] | 2-(1-methylpyrrolidin-2-yl)ethanol[2][3] |
| CAS Number | 19432-88-3[1] | 67004-64-2[2][3][4] |
| Molecular Formula | C6H13NO[1] | C7H15NO[2][3] |
| SMILES String | C1CC(NC1)CCO[5] | CN1CCCC1CCO[2][3] |
| InChI Key | JZXVADSBLRIAIB-UHFFFAOYSA-N[1] | FYVMBPXFPFAECB-UHFFFAOYSA-N[2][3] |
Table 2: Physical and Chemical Properties of 2-Pyrrolidineethanol and Related Compounds
| Property | 2-Pyrrolidineethanol | 1-Methyl-2-pyrrolidineethanol |
| Molecular Weight | 115.17 g/mol [1] | 129.20 g/mol [2][3] |
| Boiling Point | 678-680 °C at 0.03 Torr[1] | 110-112 °C at 14 mmHg[3] |
| Density | 1.0117 g/cm³[1] | 0.951 g/mL at 25 °C[3] |
| pKa | 15.03 ± 0.10 (Predicted)[1] | Not available |
| Solubility | No data available | No data available |
Experimental Protocols
A detailed, publicly available experimental protocol specifically for the synthesis of 2-Pyrrolidineethanol could not be identified in the searched literature. However, a common synthetic route to similar 2-substituted pyrrolidines involves the reduction of the corresponding functional group. For instance, the synthesis of 2-pyrrolidinemethanol (prolinol) is often achieved through the reduction of the amino acid proline.[6] A plausible, though unverified, synthetic approach to 2-Pyrrolidineethanol could involve the reduction of 2-pyrrolidineacetic acid or its esters.
Biological Activity and Signaling Pathways
2-Pyrrolidineethanol has been identified as a potential inhibitor of the c-Kit kinase.[1] c-Kit is a receptor tyrosine kinase that plays a crucial role in cell signaling pathways controlling cell survival, proliferation, and differentiation.[7] Dysregulation of c-Kit signaling, often due to mutations, is implicated in various cancers, making it an important therapeutic target.[7]
c-Kit Signaling Pathway and Inhibition
The binding of the ligand, stem cell factor (SCF), to the extracellular domain of c-Kit induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway, which promote cell proliferation and survival.
Inhibitors of c-Kit, such as 2-Pyrrolidineethanol, are thought to bind to the ATP-binding pocket of the kinase domain, preventing the transfer of phosphate from ATP to the tyrosine residues. This blockage of autophosphorylation halts the downstream signaling cascade, thereby inhibiting the pro-proliferative and anti-apoptotic signals.
Below is a diagram illustrating the general c-Kit signaling pathway and the point of inhibition by a kinase inhibitor like 2-Pyrrolidineethanol.
Conclusion
2-Pyrrolidineethanol is a small molecule with potential therapeutic applications as a c-Kit kinase inhibitor. This guide has summarized its key chemical and physical properties and provided an overview of its likely mechanism of action. Further research is warranted to elucidate its precise binding mode with c-Kit and to develop detailed and optimized synthetic protocols. The information presented herein serves as a valuable resource for scientists and researchers engaged in the discovery and development of novel therapeutics targeting cancer and other diseases associated with aberrant c-Kit signaling.
References
- 1. N-(2-Hydroxyethyl)-2-pyrrolidone synthesis - chemicalbook [chemicalbook.com]
- 2. dbt.univr.it [dbt.univr.it]
- 3. Identification of novel c-Kit inhibitors from natural sources using virtual screening and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme [pubmed.ncbi.nlm.nih.gov]
- 5. Virtual Screening and Molecular Docking: Discovering Novel c-KIT Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
